ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Description
Ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-c]pyridine core. Key structural elements include:
- Ethyl ester group: Positioned at the 6(7H)-position, contributing to solubility and reactivity.
- Cyano substituent: At the 3-position, enhancing electron-withdrawing properties.
Synthetic routes for analogous thieno-pyridine derivatives often involve nucleophilic substitution or condensation reactions, as seen in the preparation of pyridine-containing compounds via reactions with chloroacetamide derivatives in ethanol under basic conditions .
Properties
IUPAC Name |
ethyl 3-cyano-2-[(1-methylsulfonylpiperidine-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S2/c1-3-27-18(24)21-8-6-13-14(9-19)17(28-15(13)11-21)20-16(23)12-5-4-7-22(10-12)29(2,25)26/h12H,3-8,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAZJOMEWPNGSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C3CCCN(C3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core, which is known for its diverse biological activity. The presence of a cyano group and a piperidine moiety contributes to its pharmacological potential. The structural formula can be represented as follows:
Research has indicated that compounds with similar structures often interact with various biological targets. The thieno[2,3-c]pyridine scaffold is associated with several mechanisms, including:
- Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as phosphodiesterases (PDEs), which are crucial in signaling pathways related to cardiovascular health and neurological function.
- Antimicrobial Properties : Some derivatives exhibit antimicrobial activity, making them candidates for further development in treating infections.
- Anticancer Activity : Preliminary studies suggest that modifications to the thieno[2,3-c]pyridine structure can enhance anticancer efficacy through apoptosis induction in cancer cell lines.
Table 1: Summary of Biological Activities
| Activity Type | Result | Reference |
|---|---|---|
| PDE Inhibition | Potent inhibition observed | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induced apoptosis in breast cancer cells |
Case Studies
-
PDE Inhibition Study :
A study conducted on a series of thieno[2,3-c]pyridine derivatives, including our compound of interest, demonstrated significant inhibition of PDE5, leading to improved vasodilation in rat models. The results indicated a potential therapeutic use in treating erectile dysfunction and pulmonary hypertension. -
Antimicrobial Efficacy :
In vitro testing against various bacterial strains showed that the compound exhibited significant antimicrobial activity, particularly against Staphylococcus aureus. This suggests that it may serve as a lead compound for developing new antibiotics. -
Anticancer Activity :
A recent study explored the effects of this compound on human breast cancer cell lines. Results indicated that the compound induces apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H25N3O5S
- Molecular Weight : 417.5 g/mol
- IUPAC Name : Ethyl 3-cyano-2-(1-(methylsulfonyl)piperidine-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
The compound features a thieno[2,3-c]pyridine core with a cyano group and a piperidine derivative, which are critical for its biological activity.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example:
- Case Study : A study on human medullary thyroid carcinoma cells reported that treatment with the compound resulted in a notable reduction in cell viability. The compound enhanced the effects of standard chemotherapeutic agents, indicating its potential as an adjunct therapy in cancer treatment.
Antiviral Activity
The compound has also demonstrated antiviral properties, particularly against SARS-CoV-2. Molecular docking studies suggest that it binds effectively to viral proteins, potentially inhibiting viral replication.
- Case Study : In investigations focusing on SARS-CoV-2, derivatives of this compound were assessed for their binding affinities using molecular docking simulations. Results showed strong binding energies, supporting their potential role as therapeutic agents against COVID-19.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in inflammatory processes:
- Inhibitory Assays : The compound has been shown to effectively inhibit cyclooxygenase (COX), suggesting applications in treating inflammatory diseases.
Synthesis and Development
The synthesis of this compound typically involves multi-step reactions starting from simpler thieno[2,3-c]pyridine derivatives. Key steps include:
- Formation of the Thieno[2,3-c]Pyridine Core : This is achieved through cyclization reactions.
- Introduction of Functional Groups : The cyano and piperidine substituents are introduced via acylation techniques.
Research Findings Summary Table
| Aspect | Details |
|---|---|
| Anticancer Activity | Induces apoptosis in cancer cell lines; enhances effects of chemotherapeutics |
| Antiviral Activity | Significant binding to SARS-CoV-2 proteins; potential to inhibit viral replication |
| Enzyme Inhibition | Inhibits cyclooxygenase (COX); potential applications in inflammatory disease treatment |
| Synthesis Methodology | Multi-step reactions involving cyclization and acylation techniques |
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
The compound shares structural motifs with several derivatives, as outlined below:
Key Observations :
- Core Heterocycle: The thieno-pyridine core distinguishes the target compound from imidazo-pyridine (e.g., ) or pyrido-pyridazine derivatives (e.g., ), which may exhibit divergent electronic and steric properties.
- Functional Groups : The methylsulfonyl-piperidine carboxamide group is unique to the target compound, offering enhanced hydrogen-bonding capacity compared to Boc-protected amines () or nitroaryl substituents ().
- Synthetic Complexity : Multi-step routes involving piperidine sulfonylation () or carboxamide coupling () are likely critical for introducing these functionalities.
Spectroscopic and Physicochemical Properties
- NMR Analysis: Substituents significantly influence chemical shifts. For example, the methylsulfonyl group in the target compound would deshield adjacent protons, analogous to shifts observed in sulfonamide-containing derivatives . In contrast, cyano groups typically cause upfield shifts in neighboring carbons ().
- Solubility and Stability : The ethyl ester group improves solubility in organic solvents compared to carboxylic acid derivatives, while the methylsulfonyl moiety may enhance metabolic stability relative to unprotected amines ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
